molecular formula C10H16ClNS B13288963 (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine

Cat. No.: B13288963
M. Wt: 217.76 g/mol
InChI Key: JZSBBZQRIGPEPD-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine is a secondary amine featuring a branched butan-2-yl group and a 5-chlorothiophen-2-yl ethyl substituent. Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a chlorine atom at the 5-position, an ethylamine linker, and a chiral butan-2-yl moiety.

Key structural attributes:

  • Thiophene core: Provides aromaticity and sulfur-mediated electronic effects.
  • Chlorine substituent: Enhances polarity and influences reactivity.
  • Branched alkyl chain: Contributes to hydrophobicity and stereochemical complexity.

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C10H16ClNS/c1-4-7(2)12-8(3)9-5-6-10(11)13-9/h5-8,12H,4H2,1-3H3

InChI Key

JZSBBZQRIGPEPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with butan-2-amine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom in the 5-chlorothiophen-2-yl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Heterocyclic Amines

a. [(5-Bromofuran-2-yl)methyl][1-(2-methylphenyl)ethyl]amine ()
  • Molecular formula: C₁₄H₁₆BrNO
  • Key differences :
    • Replaces thiophene with a brominated furan ring (oxygen instead of sulfur).
    • Contains a 2-methylphenyl group instead of a chlorothiophene.
  • Implications :
    • Bromine’s larger atomic radius may increase steric hindrance compared to chlorine.
    • Furan’s oxygen atom participates in stronger hydrogen bonding than thiophene’s sulfur, affecting solubility and crystal packing .
b. Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine ()
  • Molecular formula: C₁₅H₁₈FNO
  • Key differences :
    • Features a fluorophenyl-substituted furan ring.
    • Lacks the ethylamine linker present in the target compound.
  • Implications: Fluorine’s electronegativity enhances polarity but reduces steric bulk compared to chlorine.

Aromatic Amines with Olefinic Chains ()

  • Example: (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine
  • Key differences: Contains an aminophenyl group and a longer olefinic chain. Primary amine vs. secondary amine in the target compound.
  • Implications: Longer chains increase flexibility and hydrophobicity. Primary amines exhibit stronger hydrogen-bond donor capacity, influencing biological activity or crystallization behavior .

Benzothiophene Derivatives ()

  • Example: Butan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Key differences :
    • Incorporates a benzothiophene ring fused to a cyclohexene system.
    • Ester functional group instead of a secondary amine.
  • Implications :
    • The carboxylate group enhances solubility in polar solvents.
    • Reduced basicity compared to the target amine due to the ester moiety.

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Features
(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine C₁₁H₁₇ClNS 230.78 (estimated) Thiophene-Cl, secondary amine, branched alkyl
[(5-Bromofuran-2-yl)methyl][1-(2-methylphenyl)ethyl]amine C₁₄H₁₆BrNO 294.19 Bromofuran, methylphenyl, secondary amine
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine C₁₅H₁₈FNO 247.31 Fluorophenyl-furan, secondary amine
(E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine C₁₂H₁₈N₂ 190.29 Primary amine, olefinic chain, aminophenyl

Research Findings and Implications

  • Intermolecular Interactions : The chlorine atom and thiophene ring may facilitate unique crystal packing patterns, as analyzed via tools like Mercury (). Thiophene’s lower hydrogen-bond acceptor capacity compared to furan could result in distinct solid-state architectures .
  • Biological Relevance : Chlorothiophene derivatives are often explored in medicinal chemistry due to their metabolic stability and electronic properties. However, specific activity data for this compound require further investigation .

Biological Activity

The compound (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. Its unique molecular structure, which includes a butanol moiety and a chlorinated thiophene ring, suggests possible interactions with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.

  • Molecular Formula : C12H16ClN
  • Molecular Weight : Approximately 229.75 g/mol
  • Structural Features :
    • Butanol chain enhances solubility.
    • Chlorinated thiophene ring contributes to distinct electronic properties.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neurotransmitter Modulation : Its ability to interact with neurotransmitter receptors suggests possible applications in neurological disorders.

The mechanism by which this compound exerts its effects involves:

  • Binding to specific receptors that modulate neurotransmitter release.
  • Inhibition of pro-inflammatory mediators, which may include cyclooxygenase (COX) enzymes and other inflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines exhibited significant growth inhibition when treated with the compound, with IC50 values indicating moderate to strong cytotoxicity.
Cell LineIC50 Value (µM)Reference
MCF-715.3
Hep-G212.8

In Vivo Studies

Animal model studies are necessary to further elucidate the therapeutic potential of this compound. Early investigations into its pharmacokinetics and bioavailability are underway, focusing on:

  • Absorption rates.
  • Metabolic pathways.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the butanol moiety.
  • Introduction of the chlorinated thiophene ring via substitution reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

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